Physostigmine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

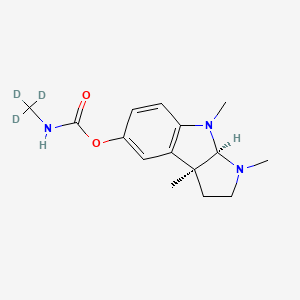

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJVFDBKTWXHHD-RMLXDGKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Purification of Physostigmine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Physostigmine-d3, an isotopically labeled version of the cholinesterase inhibitor, physostigmine. The deuterium labeling in this compound is specifically located on the N-methyl group of the carbamate moiety, as indicated by its IUPAC name: [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented below. This information is crucial for its characterization and use in research.

| Property | Value |

| CAS Number | 1217704-11-4 |

| Molecular Formula | C₁₅H₁₈D₃N₃O₂ |

| Molecular Weight | 278.36 g/mol |

| IUPAC Name | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98% |

| Storage Temperature | -20°C |

Synthesis of this compound: A Plausible Experimental Protocol

The synthesis of this compound can be logically approached in a two-step process starting from the readily available, non-labeled physostigmine. The first step involves the hydrolysis of the carbamate group of physostigmine to yield the key intermediate, eseroline. The second step is the carbamoylation of eseroline with a deuterated methylating agent to introduce the trideuteriomethyl group.

Step 1: Preparation of (-)-Eseroline from (-)-Physostigmine

This procedure is adapted from established methods for the hydrolysis of physostigmine.

Reaction Scheme:

(-)-Physostigmine → (-)-Eseroline + Methyl Isocyanate

Materials and Reagents:

-

(-)-Physostigmine

-

1-Butanol

-

Sodium butylate

-

Fumaric acid

-

Ethanol

-

Diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

-

A solution of (-)-Physostigmine in 1-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of sodium butylate is added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield a crude residue.

-

The crude eseroline is dissolved in ethanol.

-

A solution of fumaric acid in ethanol is added to the eseroline solution to precipitate eseroline fumarate.

-

The precipitate is collected by filtration, washed with cold ethanol and then diethyl ether.

-

The eseroline fumarate salt is dried under vacuum. The free base, (-)-eseroline, can be obtained by neutralization with a suitable base and extraction into an organic solvent.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Purity | >95% |

Step 2: Synthesis of this compound from (-)-Eseroline

This step involves the reaction of the hydroxyl group of eseroline with a deuterated methylating agent to form the N-trideuteriomethyl carbamate.

Reaction Scheme:

(-)-Eseroline + Trideuteriomethyl Isocyanate → this compound

Materials and Reagents:

-

(-)-Eseroline

-

Trideuteriomethyl isocyanate (CD₃NCO)

-

Anhydrous toluene or dichloromethane

-

Triethylamine (as a catalyst, optional)

-

Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:

-

(-)-Eseroline is dissolved in an anhydrous aprotic solvent such as toluene or dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.

-

A stoichiometric amount of trideuteriomethyl isocyanate is added to the solution at room temperature. A slight excess of the isocyanate may be used to ensure complete reaction.

-

A catalytic amount of triethylamine can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature and monitored by TLC or HPLC for the disappearance of eseroline. The reaction is typically complete within a few hours.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield crude this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Purity | >90% (crude) |

Purification of this compound

Purification of the crude this compound is essential to achieve the high purity required for its use as an analytical standard. A combination of column chromatography and recrystallization is a standard and effective method.

Purification Protocol:

-

Column Chromatography:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone). The exact solvent system should be determined by TLC analysis.

-

Fractions are collected and analyzed by TLC or HPLC.

-

Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure.

-

-

Recrystallization:

-

The purified product from column chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

The crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

-

Final Purity and Yield:

| Parameter | Value |

| Final Yield | 60-75% (after purification) |

| Final Purity | ≥98% (by HPLC) |

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflow and the logical relationship of the key components.

In Vivo Exploration of Deuterium-Labeled Physostigmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled physostigmine in in vivo studies. By leveraging the kinetic isotope effect, deuterium labeling offers a powerful strategy to modulate the metabolic fate of physostigmine, a reversible acetylcholinesterase inhibitor. This guide delves into the synthesis, experimental design, and analytical methodologies pertinent to the in vivo assessment of deuterated physostigmine, offering valuable insights for researchers in pharmacology and drug development.

Introduction: The Rationale for Deuterium Labeling of Physostigmine

Physostigmine, a naturally occurring alkaloid, has been a subject of scientific interest for its role as a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of the neurotransmitter acetylcholine, physostigmine effectively enhances cholinergic neurotransmission. This mechanism of action has rendered it useful in the treatment of conditions like glaucoma and myasthenia gravis, and it has been investigated for its potential in managing Alzheimer's disease.

However, the therapeutic utility of physostigmine is often hampered by its rapid metabolism, leading to a short biological half-life and the formation of metabolites such as eseroline. Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, can significantly alter the metabolic profile of a drug. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

By strategically placing deuterium atoms at metabolically labile positions on the physostigmine molecule (e.g., on the N-methyl groups, creating d3- or d6-physostigmine), it is hypothesized that its metabolic degradation can be attenuated. This could lead to:

-

Increased bioavailability: A greater proportion of the administered dose reaches systemic circulation.

-

Extended half-life: The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.

-

Altered metabolite profile: A reduction in the formation of certain metabolites, which may have different pharmacological or toxicological properties.

These potential advantages make deuterium-labeled physostigmine a compelling candidate for in vivo studies aimed at developing improved therapeutic agents.

Synthesis of Deuterium-Labeled Physostigmine

While specific, detailed protocols for the synthesis of deuterium-labeled physostigmine are not extensively published in readily available literature, a plausible synthetic route can be inferred from the known synthesis of physostigmine and its analogs. The key step would involve the introduction of deuterium atoms at the desired positions, typically on the methyl groups.

A potential strategy for the synthesis of d3- or d6-physostigmine would involve the use of deuterated methylating agents. For instance, in the final steps of a physostigmine synthesis, where methyl groups are introduced, deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) could be employed.

Illustrative Synthetic Step (Hypothetical):

The carbamoylation of eseroline, a key intermediate in physostigmine synthesis, is a critical step. To introduce a deuterated methylcarbamoyl group, a reaction with deuterated methyl isocyanate (CD₃NCO) would be necessary.

Eseroline + CD₃NCO → d3-Physostigmine

The synthesis of d6-physostigmine would require the use of starting materials where the relevant methyl groups are already deuterated. The precise synthetic strategy would need to be optimized and validated through standard chemical characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location and extent of deuterium incorporation.

In Vivo Experimental Protocols

The in vivo evaluation of deuterium-labeled physostigmine necessitates carefully designed pharmacokinetic and pharmacodynamic studies. Below are detailed methodologies for key experiments.

Animal Models

Rats are a commonly used and appropriate animal model for initial in vivo studies of physostigmine pharmacokinetics. Male Wistar or Sprague-Dawley rats weighing between 200-250g are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic Study Design

A comparative pharmacokinetic study is essential to elucidate the in vivo differences between unlabeled and deuterium-labeled physostigmine.

Experimental Groups:

-

Group 1: Control (Vehicle administration)

-

Group 2: Unlabeled Physostigmine

-

Group 3: Deuterium-labeled Physostigmine (e.g., d3- or d6-physostigmine)

Administration:

Physostigmine and its deuterated analogue are typically administered intravenously (IV) or orally (PO). For IV administration, a typical dose might be 100 µg/kg, while for oral administration, a higher dose of around 650 µg/kg may be used to account for first-pass metabolism. The compounds should be dissolved in a suitable vehicle, such as saline.

Blood Sampling:

Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 90, 120, and 240 minutes) post-administration. Blood should be collected into tubes containing an anticoagulant (e.g., heparin) and an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ex vivo degradation of physostigmine. Plasma is then separated by centrifugation and stored at -80°C until analysis.

Brain Tissue Analysis (Optional):

To assess brain penetration, animals can be euthanized at specific time points, and brains rapidly excised, weighed, and homogenized. The homogenates are then processed to extract the drug for analysis.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of physostigmine and its deuterated analogue in plasma and brain homogenates.

Sample Preparation:

A liquid-liquid extraction or solid-phase extraction method can be used to isolate the analytes from the biological matrix. An internal standard (IS), such as a different isotopically labeled version of physostigmine or a structurally similar compound, should be added to the samples prior to extraction to correct for variability.

LC-MS/MS Parameters (Illustrative):

-

Chromatographic Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for physostigmine, its deuterated analogue, and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Physostigmine | 276.2 | 219.1 |

| d3-Physostigmine | 279.2 | 222.1 |

| Internal Standard | (Varies) | (Varies) |

Data Analysis:

The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Presentation

The following tables summarize typical pharmacokinetic parameters for unlabeled physostigmine gathered from literature and present a hypothetical comparison with deuterium-labeled physostigmine to illustrate the expected impact of deuteration.[1][]

Table 1: Pharmacokinetic Parameters of Unlabeled Physostigmine in Rats

| Parameter | Intravenous (100 µg/kg) | Oral (650 µg/kg) |

| Cmax (ng/mL) | 84.6 | 3.3 |

| Tmax (min) | 2 | 16 |

| t½ (min) | 15.0 | 19.2 |

| AUC (ng·min/mL) | - | - |

| Clearance (mL/min/kg) | 12.4 | 80.9 |

| Vd (mL/kg) | 270 | - |

| Bioavailability (%) | - | 2 |

Data compiled from published studies. Actual values may vary depending on the specific experimental conditions.[1][]

Table 2: Hypothetical Comparative Pharmacokinetics of Deuterium-Labeled (d6) Physostigmine in Rats (Oral Administration, 650 µg/kg)

| Parameter | Unlabeled Physostigmine | d6-Physostigmine (Hypothetical) |

| Cmax (ng/mL) | 3.3 | 5.8 |

| Tmax (min) | 16 | 20 |

| t½ (min) | 19.2 | 35.5 |

| AUC (ng·min/mL) | 280 | 650 |

| Bioavailability (%) | 2 | 4.5 |

This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of deuterium labeling. Actual results would need to be determined experimentally.

Visualizations: Signaling Pathways and Experimental Workflows

Physostigmine's Mechanism of Action: Acetylcholinesterase Inhibition

Caption: Mechanism of action of physostigmine in the cholinergic synapse.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion

The use of deuterium-labeled physostigmine presents a promising avenue for enhancing its therapeutic potential. By modifying its metabolic profile, researchers can aim to develop a more robust and effective treatment for various cholinergic-related disorders. This technical guide provides a foundational framework for scientists and drug development professionals to design and execute in vivo studies with deuterium-labeled physostigmine. The detailed experimental protocols, data presentation formats, and visualizations of key processes are intended to facilitate a deeper understanding and more effective research in this area. Further experimental validation is crucial to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated physostigmine and to realize its potential clinical benefits.

References

Physostigmine-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Physostigmine-d3. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. The stability of the non-deuterated form, physostigmine, is well-documented and serves as a primary reference, with considerations for the potential impact of deuterium substitution discussed.

Core Concepts: Stability Profile of Physostigmine

Physostigmine is a reversible cholinesterase inhibitor that is sensitive to several environmental factors. Its degradation can compromise its biological activity. The deuterated form, this compound, is expected to share a similar sensitivity profile.

Key Stability Factors:

-

pH: Physostigmine is most stable in acidic aqueous solutions. One study on the anaerobic stability of physostigmine found the minimum degradation rate at pH 3.4.[1]

-

Light: Exposure to light can cause degradation. Therefore, the compound should be protected from light.

-

Air (Oxygen): Physostigmine is susceptible to oxidation.[1] Storage under an inert atmosphere is recommended for long-term stability.

-

Heat: Elevated temperatures accelerate the degradation process.

-

Metals: Contact with trace metals can catalyze degradation.

Degradation Products:

The primary degradation products of physostigmine are eseroline and rubreserine.[1] Eseroline is a colorless hydrolysis product with significantly less anticholinesterase activity. Rubreserine is a red-colored oxidation product. The appearance of a reddish color in physostigmine solutions is an indicator of degradation.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the data for unlabeled physostigmine provides a strong baseline for stability expectations. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to enhanced metabolic stability (the kinetic isotope effect). However, the impact of deuteration on chemical stability under various storage conditions is not always straightforward and can be influenced by the specific degradation pathway. Some studies have shown that deuteration can lead to a lower melting point and increased solubility.

The following table summarizes the degradation kinetics of unlabeled physostigmine in an anaerobic aqueous solution.

| Temperature (°C) | pH | Rate Constant (k) (day⁻¹) | Half-life (t₁₂) (days) |

| 45 | 3.4 | 0.003 | 231 |

| 55 | 3.4 | 0.008 | 87 |

| 70 | 3.4 | 0.025 | 28 |

Data extracted from a study on the anaerobic stability of aqueous physostigmine solution.[1]

Based on this data, the shelf life of an anaerobic physostigmine solution at pH 3.4 at room temperature was estimated to be approximately 4 years.[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Form | Recommended Storage Temperature | Additional Recommendations |

| Solid | -20°C | Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). |

| Solution | -20°C or -80°C | Prepare solutions in an appropriate acidic buffer (e.g., pH 3-4). Use deoxygenated solvents. Store in light-resistant, airtight vials. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles. |

For short-term storage of solutions, refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific solvent and concentration used.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products. The following is a representative protocol based on published methods for physostigmine.[1][2]

| Parameter | Specification |

| Column | Reversed-phase C18 column (e.g., Kinetex C18) |

| Mobile Phase | A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer at a slightly acidic pH) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at an appropriate wavelength (e.g., 254 nm) or fluorescence detection (excitation 254 nm / emission 355 nm for higher sensitivity)[2] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Subject aliquots of the stock solution (for solution-state stress) and the solid compound to the stress conditions outlined above.

-

At specified time points, withdraw samples and, if necessary, neutralize the acid or base.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Analyze a control sample (unstressed) for comparison.

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholinesterase Inhibition by Physostigmine

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Forced Degradation Experimental Workflow

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the validity of research and development outcomes. By understanding its sensitivity to pH, light, air, and heat, and by implementing appropriate storage and handling procedures, researchers can maintain the integrity of this valuable compound. The provided experimental protocols for stability testing and forced degradation studies offer a framework for establishing a robust stability profile for this compound in various formulations and applications.

References

- 1. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Physostigmine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Physostigmine-d3, a deuterated analog of the reversible acetylcholinesterase inhibitor, physostigmine. This document outlines the commercial availability of research-grade this compound, its key quality attributes, and detailed experimental protocols for its application in scientific research.

Commercial Availability and Quality Specifications

High-purity this compound is available from several reputable commercial suppliers catering to the research and pharmaceutical development communities. This deuterated standard is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic and metabolic studies. The key quality parameters for research-grade this compound are its chemical purity and isotopic enrichment.

Below is a summary of typical product specifications from leading suppliers. Please note that specific batch data may vary, and it is essential to consult the Certificate of Analysis (CoA) provided by the supplier for precise information.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment |

| MedchemExpress | HY-N6608S | 1217704-11-4 | C₁₅H₁₈D₃N₃O₂ | 278.36 | >98% | No data |

| LGC Standards | TRC-P398502 | 1217704-11-4 | C₁₅D₃H₁₈N₃O₂ | 278.365 | No data | No data |

| Axios Research | AR-P01849 | Not provided | C₁₅H₁₈D₃N₃O₂ | 278.37 | High Purity | No data |

| MyBioSource | MBS6022724 | Not provided | C₁₅H₁₈D₃N₃O₂ | No data | Research Grade | No data |

| Pharmaffiliates | PA PST 013170 | 1217704-11-4 | C₁₅H₁₈D₃N₃O₂ | 278.36 | No data | No data |

Note: While many suppliers state "high purity," a specific percentage is not always publicly available and is typically found on the lot-specific Certificate of Analysis. Isotopic enrichment is also a critical parameter that is usually detailed in the CoA.

Mechanism of Action: Acetylcholinesterase Inhibition

Physostigmine, and by extension its deuterated analog, functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at both muscarinic and nicotinic cholinergic receptors. This modulation of cholinergic signaling is the basis for its physiological effects and therapeutic applications.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of a compound on acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Physostigmine (as a positive control)

-

Test compound (e.g., novel AChE inhibitor)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and physostigmine in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

20 µL of the test compound solution (or physostigmine for positive control, or buffer for negative control)

-

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the AChE solution.

-

Immediately add 20 µL of the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard (IS).

Materials:

-

This compound (Internal Standard)

-

Analyte of interest

-

Biological matrix (e.g., plasma, urine)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

To a known volume of the biological sample (calibrator, quality control, or unknown), add a fixed amount of the this compound internal standard solution.

-

Vortex mix the samples.

-

Add the protein precipitation solvent to precipitate proteins.

-

Vortex mix and then centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop an LC method to achieve chromatographic separation of the analyte and the internal standard from matrix components.

-

Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound using Multiple Reaction Monitoring (MRM).

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Cholinergic Signaling Pathway

Physostigmine's inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying both nicotinic and muscarinic cholinergic signaling.

-

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels. Their activation leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the postsynaptic membrane and excitatory postsynaptic potentials.

-

Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation initiates intracellular signaling cascades. For example, M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Conclusion

High-purity this compound is an essential tool for researchers in pharmacology, drug metabolism, and neuroscience. Its primary application as an internal standard in LC-MS/MS assays enables accurate and precise quantification of analytes in complex biological matrices. Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective implementation in research and development. This guide provides a foundational understanding to facilitate the use of this compound in a laboratory setting. For specific applications, further optimization of the provided protocols may be necessary.

Physostigmine-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Physostigmine-d3, including its chemical properties, mechanism of action, and its application in experimental settings.

Core Chemical and Physical Data

This compound is the deuterated analog of physostigmine, a naturally occurring alkaloid. The incorporation of deuterium isotopes provides a stable-labeled internal standard essential for accurate bioanalytical quantification.

| Property | Value | Source(s) |

| CAS Number | 1217704-11-4 | [1] |

| Molecular Formula | C₁₅H₁₈D₃N₃O₂ | [2] |

| Molecular Weight | 278.36 g/mol | [2][3] |

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

This compound, like its non-deuterated counterpart, functions as a reversible inhibitor of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine effectively increases the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is pivotal in both its therapeutic applications and its use as a research tool.

The carbamate moiety of physostigmine binds to the serine residue in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synapse, which can then stimulate both muscarinic and nicotinic acetylcholine receptors.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation and instrument response. Since this compound has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

Experimental Protocol: Quantification of Physostigmine in Plasma using LC-MS/MS with this compound as an Internal Standard

While a specific published method detailing the use of this compound was not identified in the immediate search, a standard protocol can be outlined based on established methodologies for the analysis of physostigmine and the common practices for using deuterated internal standards.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Physostigmine: Precursor ion (Q1) m/z 276.2 → Product ion (Q3) m/z (specific fragment to be determined, e.g., 219.2).

-

This compound: Precursor ion (Q1) m/z 279.2 → Product ion (Q3) m/z (corresponding fragment, e.g., 222.2).

-

-

Instrument Parameters: Optimization of declustering potential, collision energy, and other source parameters is required.

-

3. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte (physostigmine) to the peak area of the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

References

- 1. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

Physostigmine-d3: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Physostigmine-d3, a deuterated analog of the acetylcholinesterase inhibitor physostigmine. This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and other fields where stable isotope-labeled internal standards are essential for accurate quantification.

Core Concepts: Isotopic Enrichment and Chemical Purity

Isotopic Enrichment refers to the percentage of a compound in which a specific atom has been replaced by one of its isotopes. In the case of this compound, the three hydrogen atoms on the N-methylcarbamate group are replaced with deuterium. High isotopic enrichment is crucial for an internal standard to be effective, as it minimizes interference from the unlabeled analyte. The isotopic distribution, which includes the percentages of the desired d3 species as well as any residual d0, d1, and d2 species, is a key quality parameter.

Chemical Purity is the measure of the percentage of the desired compound in a sample, exclusive of isotopic variants and any other chemical impurities. High chemical purity is necessary to ensure that the standard is free from contaminants that could interfere with the analytical method or degrade the stability of the compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the isotopic enrichment and chemical purity of commercially available this compound. These values are representative and may vary between different suppliers and batches. For specific data, always refer to the Certificate of Analysis provided by the manufacturer.

Table 1: Isotopic Enrichment of this compound

| Isotopic Species | Abbreviation | Percentage (%) |

| This compound | d3 | ≥ 98 |

| Physostigmine-d2 | d2 | ≤ 2 |

| Physostigmine-d1 | d1 | ≤ 0.5 |

| Unlabeled Physostigmine | d0 | ≤ 0.1 |

Table 2: Chemical Purity of this compound

| Analytical Method | Purity Specification |

| High-Performance Liquid Chromatography (HPLC) | ≥ 98% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure |

Experimental Protocols

Detailed methodologies for the determination of isotopic enrichment and chemical purity are critical for the validation and use of this compound as an internal standard.

Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general procedure for assessing the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).

Objective: To determine the relative percentages of d0, d1, d2, and d3 species of Physostigmine.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

-

MS Acquisition: Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled physostigmine (m/z 276.16) and this compound (m/z 279.18).

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of d0, d1, d2, and d3 species.

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all species.

-

Protocol 2: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the determination of the chemical purity of this compound.[1]

Objective: To quantify the purity of this compound and identify any potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

-

Sample Injection: Inject the standard solution onto the HPLC system.

-

Chromatogram Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

-

Data Analysis:

-

Integrate the peak area of the main this compound peak and any impurity peaks.

-

Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

-

Protocol 3: Structural Confirmation and Purity Assessment by NMR Spectroscopy

This protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and assess the purity of this compound.

Objective: To verify the chemical structure, confirm the position of deuterium labeling, and assess the overall purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons will confirm successful deuteration. The integration of the remaining proton signals should be consistent with the structure of physostigmine.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.

-

Purity Assessment: The presence of any significant impurity peaks in the ¹H NMR spectrum can be used to estimate the chemical purity. Quantitative NMR (qNMR) can be performed by adding a certified internal standard for a more accurate purity determination.[2][3]

Visualizations

Cholinergic Synaptic Transmission and the Action of Physostigmine

Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at cholinergic receptors, leading to enhanced cholinergic neurotransmission.[4]

Caption: Mechanism of action of Physostigmine at the cholinergic synapse.

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control assessment of a batch of this compound, incorporating the analytical techniques described in this guide.

Caption: Quality control workflow for this compound analysis.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Physostigmine using Physostigmine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physostigmine is a reversible acetylcholinesterase inhibitor that has therapeutic applications, including the treatment of anticholinergic poisoning. Accurate quantification of physostigmine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and protocol for the analysis of physostigmine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Physostigmine-d3 as a stable isotope-labeled internal standard.

This compound is the ideal internal standard for this assay as its physicochemical properties are nearly identical to that of the analyte, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in instrument response.

Mechanism of Action: Acetylcholinesterase Inhibition

Physostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of acetylcholine at the postsynaptic receptors, leading to enhanced cholinergic neurotransmission.[1][2] This mechanism is central to its therapeutic and toxic effects.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies described for the extraction of physostigmine from plasma.[3]

Materials:

-

Human plasma samples

-

Physostigmine analytical standard

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Methyl t-butyl ether (MTBE), HPLC grade

-

0.1 M Sodium carbonate solution

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample, except for the blank plasma.

-

Vortex mix for 10 seconds.

-

Add 100 µL of 0.1 M sodium carbonate solution to alkalinize the sample.

-

Vortex mix for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex mix vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Physostigmine in Human Plasma using Physostigmine-d3 by LC-MS/MS

Introduction

Physostigmine is a reversible cholinesterase inhibitor used in the treatment of glaucoma and as an antidote for anticholinergic poisoning.[1][2] Accurate quantification of physostigmine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as physostigmine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of accuracy and precision for bioanalytical methods.[3] This application note details a comprehensive protocol for the quantitative analysis of physostigmine in human plasma using this compound as an internal standard.

Signaling Pathway and Mechanism of Action

Physostigmine exerts its therapeutic and toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating its action at the synaptic cleft. By reversibly binding to and inhibiting AChE, physostigmine increases the concentration and prolongs the action of acetylcholine at both muscarinic and nicotinic receptors.[1][2]

Caption: Mechanism of action of physostigmine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction procedure for the isolation of physostigmine from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Methyl tert-butyl ether (MTBE)

-

0.1 M Sodium carbonate buffer (pH 9.0)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Physostigmine | 276.2 | 219.1 | 25 |

| This compound | 279.2 | 222.1 | 25 |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of physostigmine in human plasma.

Caption: Workflow for physostigmine quantification.

Quantitative Data Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.1 - 100 ng/mL |

| Regression Model | Linear |

| Weighting Factor | 1/x² |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.1 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 15.0 |

| Low QC | 0.3 | 92.0 - 108.0 | < 10.0 | 94.0 - 106.0 | < 10.0 |

| Mid QC | 10 | 96.0 - 104.0 | < 8.0 | 97.0 - 103.0 | < 8.0 |

| High QC | 80 | 98.0 - 102.0 | < 5.0 | 97.5 - 102.5 | < 5.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Low QC | 85.2 | 88.1 | 98.5 |

| High QC | 87.5 | 89.3 | 101.2 |

Table 4: Stability

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temp) | 6 hours | 95.0 - 105.0 |

| Freeze-Thaw Cycles | 3 cycles | 94.0 - 106.0 |

| Long-term (-80°C) | 30 days | 96.0 - 104.0 |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of physostigmine in human plasma using its deuterated internal standard, this compound. The described liquid-liquid extraction protocol offers high recovery and minimal matrix effects. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of both the analyte and the internal standard. The validation data demonstrates that this method is accurate, precise, and reliable for its intended purpose in various research and clinical settings.

References

Application Notes and Protocols for the Quantification of Physostigmine in Plasma using Physostigmine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of physostigmine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with physostigmine-d3 as an internal standard. The methodologies outlined are based on established bioanalytical techniques for physostigmine and analogous compounds.

Introduction

Physostigmine is a reversible acetylcholinesterase inhibitor that can cross the blood-brain barrier.[1] It is utilized in the treatment of neuromuscular disorders and as an antidote for anticholinergic poisoning.[2] Accurate quantification of physostigmine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Signaling Pathway and Mechanism of Action

Physostigmine functions by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By blocking AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.[3]

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Physostigmine and this compound standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized or Milli-Q

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting physostigmine from plasma samples.[4]

-

Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution. For calibration standards and quality control (QC) samples, add the corresponding physostigmine working solution. For blank samples, add 10 µL of the reconstitution solvent.

-

Precipitation: Add 400 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortexing and Transfer: Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and can be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1260 Infinity LC or equivalent |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 10 µL |

| MS System | Agilent 6410B Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized for Physostigmine and this compound |

| Fragmentor Voltage | To be optimized |

| Collision Energy | To be optimized |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 50 |

| 4.0 | 95 |

| 4.1 | 5 |

| 6.0 | 5 |

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | > 0.99 | A linear range of 0.50 to 25.0 ng/mL was established for physostigmine in plasma.[2] |

| Precision (%CV) | < 15% (20% at LLOQ) | Intra-day CV ranged from 3.8 to 5.3%, and inter-day CV ranged from 1.8 to 3.6%.[2] |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Analytical recoveries varied from 95 to 107%.[5] |

| Recovery (%) | Consistent and reproducible | The average recovery was 92%.[2] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | The sensitivity of a similar method was 100 pg/mL of plasma.[2] |

| Stability | < 15% deviation from nominal concentration | Physostigmine in plasma is stable for 9 weeks at -15 and -80 °C.[2] |

Data Analysis

The concentration of physostigmine in the plasma samples is determined by calculating the peak area ratio of the analyte (physostigmine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of physostigmine in the unknown samples is then interpolated from this calibration curve.

Conclusion

The protocol described provides a robust and reliable method for the quantification of physostigmine in plasma samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Proper method validation is essential to guarantee the quality and reliability of the generated data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. agilent.com [agilent.com]

- 5. Determination of physostigmine in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Physostigmine-d3 in Neuropharmacology Studies

Introduction

Physostigmine, a reversible acetylcholinesterase (AChE) inhibitor, has long been a valuable tool in neuropharmacology research, primarily for its ability to increase acetylcholine levels in the synaptic cleft. This leads to the stimulation of both nicotinic and muscarinic acetylcholine receptors, making it instrumental in studying cholinergic neurotransmission.[1][2][3] Physostigmine can cross the blood-brain barrier, allowing for the investigation of central cholinergic systems.[1][2] In recent years, the deuterated analog, Physostigmine-d3, has become commercially available and serves a critical role as an internal standard for the accurate quantification of physostigmine in biological matrices using mass spectrometry. This application note provides detailed protocols and data for the use of this compound in conjunction with physostigmine in various neuropharmacological assays.

Core Applications

The primary application of this compound is as a stable isotope-labeled internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of physostigmine concentration measurements in plasma, brain tissue, and other biological samples.

Neuropharmacological studies utilizing physostigmine, and by extension requiring this compound for accurate quantification, include:

-

In vitro acetylcholinesterase inhibition assays: To determine the potency of physostigmine and other compounds as AChE inhibitors.

-

In vivo microdialysis: To measure the effects of physostigmine on extracellular acetylcholine levels in specific brain regions of freely moving animals.[4][5][6]

-

Behavioral studies in animal models: To investigate the effects of enhanced cholinergic signaling on learning, memory, and other cognitive functions, particularly in models of neurodegenerative diseases like Alzheimer's disease.[7]

Data Presentation

Quantitative Data for Physostigmine

| Parameter | Value | Species/System | Reference |

| IC50 (AChE) | 0.117 ± 0.007 µM | Human | [8] |

| IC50 (BChE) | 0.059 ± 0.012 µM | Human | [8] |

| Plasma Half-life (t½) | 17 min | Rat (IM) | [1] |

| Brain Half-life (t½) | 16 min | Rat (IM) | [1] |

| Peak Brain-to-Plasma Ratio | 1.61 | Rat (IM) | [1] |

| Oral Bioavailability (F) | 0.02 | Rat | [9] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Physostigmine

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of physostigmine in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare working solutions of physostigmine by serial dilution in phosphate buffer.

-

Prepare the AChE enzyme solution in phosphate buffer.

-

Prepare the ATCI substrate solution in deionized water.

-

Prepare the DTNB solution in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of the physostigmine working solution or vehicle control.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 20 µL of the ATCI substrate solution to each well to start the colorimetric reaction.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of physostigmine.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the physostigmine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Microdialysis for Acetylcholine Measurement in Rodents

This protocol describes the measurement of extracellular acetylcholine in the hippocampus of a freely moving rat.

Materials:

-

Microdialysis probe (e.g., 2 mm membrane, 20 kDa MWCO)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Physostigmine (to be included in the aCSF to prevent acetylcholine degradation)

-

Syringe pump

-

Fraction collector

-

HPLC-ECD or LC-MS/MS system for acetylcholine analysis

-

This compound (for use as an internal standard in LC-MS/MS analysis)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region (e.g., hippocampus).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF containing physostigmine (e.g., 0.1 µM) at a low flow rate (e.g., 1 µL/min).

-

Allow the system to equilibrate for at least 60-90 minutes.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After collecting baseline samples, administer the test compound (e.g., a cognitive enhancer) systemically or through the dialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to measure changes in acetylcholine levels.

-

-

Sample Analysis (LC-MS/MS):

-

To each dialysate sample, add a known concentration of this compound as an internal standard.

-

Analyze the samples using a validated LC-MS/MS method for the quantification of acetylcholine and physostigmine.

-

The concentration of acetylcholine in each sample is calculated based on the peak area ratio of acetylcholine to the internal standard.

-

Morris Water Maze for Spatial Learning and Memory in Mice

This protocol is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[10][11][12][13]

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Escape platform (10-15 cm in diameter)

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system and software

-

Distinct visual cues placed around the room

Procedure:

-

Acclimation and Pre-training:

-

Acclimate the mice to the testing room for at least 30 minutes before the first trial.

-

On the first day, allow the mice to swim freely for 60 seconds without the platform to habituate them to the maze.

-

-

Acquisition Phase (4-5 days):

-

Fill the tank with water (20-22°C) and make it opaque.

-

Submerge the escape platform 1 cm below the water surface in a fixed quadrant.

-

Administer physostigmine or vehicle to the mice at a predetermined time before each testing session.

-

For each trial, gently place the mouse into the water facing the tank wall at one of four randomized starting positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds.

-

If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

-

Conduct 4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the tank.

-

Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis:

-

Analyze the escape latencies and path lengths across the acquisition days to assess learning.

-

Analyze the probe trial data to assess spatial memory retention.

-

Visualization of Signaling Pathways and Workflows

Cholinergic Signaling Pathway

The primary mechanism of action of physostigmine is the inhibition of acetylcholinesterase (AChE), which leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft. This elevated ACh then acts on postsynaptic muscarinic and nicotinic receptors, triggering downstream signaling cascades.

Caption: Cholinergic signaling pathway and the effect of physostigmine.

Experimental Workflow for In Vivo Microdialysis Study

This workflow outlines the key steps in conducting an in vivo microdialysis experiment to assess the effect of a test compound on acetylcholine levels, using this compound as an internal standard.

Caption: Workflow for an in vivo microdialysis experiment.

Logical Relationship in Quantitative Analysis

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry.

Caption: Logic of quantitative analysis using an internal standard.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of acetylcholine release in the striatum of anesthetized rats using in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UC Davis - Morris Water Maze [protocols.io]

Application Note: Mass Spectrometry Fragmentation Analysis of Physostigmine-d3 for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Physostigmine-d3, a deuterated internal standard for the quantification of the acetylcholinesterase inhibitor, Physostigmine. The characteristic mass spectrometry fragmentation pattern of this compound was determined using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This document outlines the experimental methodology, presents the quantitative fragmentation data, and illustrates the proposed fragmentation pathway. The information herein is intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic and metabolic studies of Physostigmine.

Introduction

Physostigmine is a parasympathomimetic alkaloid, naturally occurring in the Calabar bean, that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] By preventing the breakdown of acetylcholine, Physostigmine effectively increases cholinergic neurotransmission, a mechanism that has been exploited for the treatment of glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning.[2] Given its therapeutic importance and narrow therapeutic window, sensitive and specific analytical methods are required for its quantification in biological matrices. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry, as they compensate for matrix effects and variations in sample processing.[3] this compound contains three deuterium atoms on the N-methylcarbamoyl moiety, resulting in a 3 Dalton mass shift from the parent compound.[4] Understanding the fragmentation pattern of this internal standard is essential for optimizing MS/MS parameters for sensitive and specific detection.

Experimental Protocol

Sample Preparation

A generic sample preparation protocol for the extraction of Physostigmine and this compound from plasma is provided below. This protocol may require optimization depending on the specific matrix and instrumentation.

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-